7-Oxoazepane-4-carboxylic acid
Description
Significance of Seven-Membered Nitrogen Heterocycles in Organic Chemistry
Seven-membered nitrogen-containing heterocycles, such as azepines and their derivatives, are significant structural motifs in medicinal and materials chemistry. researchgate.netresearchgate.net Their conformational flexibility, arising from the larger ring size, allows them to interact with a wide range of biological targets. This has led to their incorporation into various pharmacologically active compounds, including antibacterial, antiviral, and anticancer agents. researchgate.net The development of synthetic methodologies to construct these seven-membered rings is an active area of research, as their synthesis can be challenging due to less favorable thermodynamic and kinetic factors compared to five- or six-membered rings. uni.lu
Overview of Lactam Chemistry and Azepane Derivatives
Lactams, or cyclic amides, are a cornerstone of organic and medicinal chemistry. The β-lactam ring, for instance, is the core component of penicillin and cephalosporin (B10832234) antibiotics. csic.es The reactivity of the lactam bond is central to its chemical and biological properties. Azepane derivatives, as seven-membered lactams (also known as ε-caprolactams), are important intermediates in polymer chemistry and have been investigated for their potential in drug discovery. The substitution pattern on the azepane ring can significantly influence its conformation and biological activity.
Research Landscape of 7-Oxoazepane-4-carboxylic Acid: Current Status and Future Trajectories
Direct and extensive research focusing solely on this compound is not abundant in publicly available literature. However, the chemical landscape of its core structure and derivatives provides valuable insights into its potential.
Research into closely related compounds, such as 2-oxoazepane derivatives, has demonstrated synthetic routes that could be adapted for the preparation of this compound. For instance, the synthesis of 2-oxoazepane-containing quaternary amino acids has been achieved through the rearrangement of ornithine-derived β-lactams. uni.luresearchgate.net This involves an intramolecular ring-opening and a 7-exo-trig ring closure. uni.lu Such strategies could potentially be modified to introduce the carboxylic acid functionality at the 4-position.
The presence of the carboxylic acid group at the 4-position is of particular interest. Studies on similar structures have shown that a carboxylic acid at this position can participate in intramolecular catalysis, facilitating rearrangements of the azepane ring. csic.es This reactivity opens up possibilities for using this compound as a precursor for the synthesis of other complex heterocyclic systems.
While specific applications are yet to be widely reported, the bifunctional nature of this compound makes it a versatile building block. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, or alcohols, allowing for the generation of a library of derivatives for screening in drug discovery programs. The lactam nitrogen can also be a site for further functionalization.
Future research trajectories will likely focus on the development of efficient and stereoselective synthetic routes to this compound. A thorough investigation of its physicochemical properties and conformational analysis will be crucial for understanding its behavior and potential interactions with biological macromolecules. Furthermore, exploring its utility as a scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor ligands, represents a promising avenue for future studies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-oxoazepane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-2-1-5(7(10)11)3-4-8-6/h5H,1-4H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFVZDIXAGVZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Oxoazepane 4 Carboxylic Acid and Its Analogues
De Novo Ring Synthesis Strategies
De novo synthesis provides a powerful approach to constructing the azepane ring system from acyclic or smaller cyclic precursors. These strategies can be broadly categorized into ring expansion methodologies, ring-closing reactions, and annulation protocols.
Ring Expansion Methodologies
Ring expansion reactions offer an elegant way to build the seven-membered azepane ring from more readily available five- or six-membered ring systems. These methods involve the insertion of one or more atoms into the existing ring framework.
A notable strategy for the synthesis of substituted azepanes involves the photochemical dearomative ring expansion of nitroarenes. acs.orgresearchgate.net This process, mediated by blue light, transforms a six-membered aromatic ring into a seven-membered azepine system. The key step is the conversion of a nitro group into a singlet nitrene, which then inserts into the benzene (B151609) ring. Subsequent hydrogenation of the resulting azepine derivative yields the saturated azepane ring. acs.org
The reaction is typically carried out at room temperature in the presence of a phosphite (B83602), such as triisopropyl phosphite (P(Oi-Pr)₃), and a secondary amine, like diethylamine (B46881) (Et₂NH). acs.orgacs.org A significant advantage of this methodology is that the substitution pattern of the starting nitroarene is directly translated to the resulting azepane, allowing for the synthesis of a variety of functionalized derivatives. acs.org For instance, a para-substituted nitroarene will yield a C4-substituted azepane. nih.gov
Table 1: Photochemical Ring Expansion of a Substituted Nitroarene to an Azepane Derivative
| Starting Material | Reagents and Conditions | Product |
| p-Substituted Nitrobenzene | 1. Blue light (hν), P(Oi-Pr)₃, Et₂NH, i-PrOH, room temp. 2. H₂, Pd/C or PtO₂ | C4-Substituted Azepane |
This table illustrates a general transformation and not a specific, experimentally verified reaction with yields.
The expansion of a pyridine (B92270) ring offers a direct route to the azepine core. Several methodologies have been developed to achieve this transformation. One such method is an iodine-mediated ring expansion of pyridines. acs.orgnih.gov This reaction proceeds by reacting a pyridine derivative with iodine and a styrene (B11656) in the presence of a base like cesium carbonate, leading to the formation of a functionalized azepine. acs.org The reaction involves two iodination steps, the second of which facilitates the opening of the six-membered ring. acs.org
Another approach is the visible-light-induced dearomative rearrangement of aromatic N-ylides. researchgate.netresearchgate.net These ylides can be generated in situ from the corresponding pyridinium (B92312) salts. researchgate.net Photochemical ring expansion of pyridine N-oxides has also been reported as a viable method for accessing the azepine skeleton. acs.org Furthermore, the photolysis of 2-azidopyridines in the presence of nucleophiles like alcohols or amines can yield 1,3-diazepines. nih.gov
Table 2: Iodine-Mediated Ring Expansion of Pyridine to an Azepine Derivative
| Pyridine Substrate | Reagents and Conditions | Azepine Product |
| 4-Cyanopyridine | Styrene, I₂, Cs₂CO₃, THF/Toluene, 70 °C, air | 2-Iodo-7-phenyl-5-cyano-1H-azepine |
Data sourced from an iodine-mediated pyridine ring expansion protocol. acs.org
Expanding a six-membered piperidine (B6355638) ring is a common and effective strategy for synthesizing azepanes. Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through piperidine ring expansion. Current time information in Bangalore, IN. This approach has been successfully applied to the construction of various azepane backbones. researchgate.net
A palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines provides an efficient route to azepane and azocane (B75157) counterparts. researchgate.net This methodology is tolerant of a range of functional groups and can proceed with high enantioretention. researchgate.net Another strategy involves the reaction of 2-chloromethylpiperidine with various nucleophiles, which results in the formation of hexahydroazepines. beilstein-journals.org The ring-expansion of enantiopure aziridines fused to a piperidine ring can also lead to the asymmetric synthesis of substituted azepanes. researchgate.net
Table 3: Stereoselective Piperidine Ring Expansion
| Piperidine Derivative | Reaction Type | Product | Key Features |
| Diastereomerically pure piperidine derivative | Not specified in abstract | Diastereomerically pure azepane derivative | Exclusive stereoselectivity and regioselectivity Current time information in Bangalore, IN. |
| 2-Alkenyl piperidine | Palladium-catalyzed allylic amine rearrangement | Azepane | Two-carbon ring expansion, high enantioretention researchgate.net |
| 2-Chloromethylpiperidine | Nucleophilic substitution | Hexahydroazepine | Formation of substituted azepanes beilstein-journals.org |
Ring-Closing Reactions and Multistep Sequences
Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of various unsaturated rings, including those of medium size (5-7 atoms). nih.govwikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of two terminal alkenes, forming a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.org Modern ruthenium-based catalysts, such as Grubbs catalysts, are highly tolerant of a variety of functional groups, making RCM a versatile tool for the synthesis of complex molecules. thieme-connect.deorganic-chemistry.org
While direct RCM to form a 7-oxoazepane ring is conceivable, multistep sequences involving RCM are also prevalent. For example, a stepwise annulation sequence followed by a ring-closing metathesis to construct a six-membered ring can be a key step. Subsequent regioselective ring opening of the resulting bicyclic intermediate can then afford highly substituted azepanones. acs.org The synthesis of macrocyclic hexaoxazoles has been achieved using RCM to form a 24-membered ring, demonstrating the utility of this reaction in constructing large, complex structures. nih.govnih.gov
Table 4: Application of Ring-Closing Metathesis in Heterocycle Synthesis
| Catalyst Type | Ring Sizes Synthesized | Common Heteroatoms |
| Ruthenium-based (e.g., Grubbs catalysts) | 5-30 membered rings and larger | N, O, S, P, Si |
This table provides a general overview of the capabilities of RCM in heterocyclic synthesis. nih.govwikipedia.org
Annulation Protocols
Annulation reactions, which involve the formation of a new ring onto an existing structure, provide a convergent approach to the synthesis of azepane derivatives. A notable example is the Lewis acid-catalyzed (4+3) annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes. mdpi.comnih.gov This method allows for the highly diastereoselective synthesis of densely substituted azepanones. mdpi.comnih.gov
The reaction typically employs a catalyst such as ytterbium triflate (Yb(OTf)₃) and proceeds under mild conditions. nih.gov A variety of donor-acceptor cyclopropanes and azadienes are compatible with this protocol, leading to a diverse range of azepanone products in good to excellent yields. nih.gov The use of chiral ligands in conjunction with a copper triflate catalyst has also enabled enantioselective versions of this transformation. nih.gov
Table 5: (4+3) Annulation for the Synthesis of Azepanones
| Donor-Acceptor Cyclopropane | Azadiene | Catalyst | Product | Diastereoselectivity |
| Aryl or amino substituted | 2-Aza-1,3-diene | Yb(OTf)₃ | Densely substituted azepanone | High |
| Aryl or amino substituted | 2-Aza-1,3-diene | Cu(OTf)₂ with Tox ligand | Enantioenriched azepanone | High |
This table summarizes the key components and outcomes of the (4+3) annulation reaction for azepanone synthesis. nih.gov
Stereoselective and Enantioselective Synthesis
Achieving stereochemical control is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. The synthesis of chiral 7-oxoazepane-4-carboxylic acid derivatives often employs strategies that establish specific stereocenters in a controlled manner.
Chiral Pool Approaches, e.g., from Monosaccharides
Chiral pool synthesis leverages the inherent chirality of readily available natural products, such as monosaccharides, to construct complex chiral molecules. numberanalytics.com Carbohydrates offer a rich source of stereocenters, making them ideal starting materials for the enantioselective synthesis of azepane derivatives. numberanalytics.com
One notable strategy involves the transformation of D-mannose into heavily hydroxylated azepane iminosugars. acs.orgnih.gov A key step in this approach is the osmium-catalyzed tethered aminohydroxylation of an allylic alcohol derived from a D-mannose aldehyde. acs.orgnih.gov This reaction proceeds with high regio- and stereocontrol, establishing a new C-N bond with a defined configuration. Subsequent intramolecular reductive amination of the resulting oxazolidinone affords the desired pentahydroxylated azepane. acs.orgnih.gov
Another example utilizes diacetone-D-glucose as a precursor for the synthesis of oxo-azepines. mdpi.com This method often involves ring-expansion or cyclization techniques, such as reductive amination or epoxide ring-opening with suitable amines. mdpi.com For instance, a key Amadori rearrangement of a diacetone-D-glucose derivative can furnish an oxo-azepine intermediate, which can be further elaborated to access complex azepane structures. mdpi.com
While these examples showcase the power of chiral pool synthesis for creating functionalized azepanes, the direct synthesis of this compound from a monosaccharide precursor remains a specific challenge that highlights the ongoing need for novel synthetic strategies.
Asymmetric Catalysis in Azepane Synthesis
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including azepane derivatives. This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, often with high efficiency and enantioselectivity. elsevierpure.comresearchgate.net
The development of novel catalytic systems is crucial for advancing the synthesis of chiral azepanes. For instance, N-heterocyclic carbene (NHC) catalyzed [3+4] annulation reactions have been successfully employed for the enantioselective synthesis of functionalized azepino[1,2-a]indoles. acs.org This method provides access to complex azepane scaffolds in high yields and with excellent enantioselectivities under mild conditions. acs.org
Furthermore, chemoenzymatic strategies, which combine the selectivity of biocatalysts with the efficiency of chemical transformations, offer a promising avenue for azepane synthesis. Enantioselective imine reduction catalyzed by imine reductases or deracemization using amine oxidases can produce chiral amines that are key intermediates in the synthesis of substituted azepanes. mdpi.com
The application of asymmetric catalysis is not limited to ring formation. It can also be used to introduce stereocenters into pre-existing azepane rings or their precursors. The continuous development of new chiral catalysts and catalytic methods is expected to further expand the toolbox for the asymmetric synthesis of this compound and its analogues. researchgate.net
Stereochemical Control via Beta-Lactam Ring Manipulation
The manipulation of β-lactam (azetidinone) rings represents a versatile and powerful strategy for the stereocontrolled synthesis of azepanes. This approach often involves the ring expansion of a pre-formed β-lactam to a seven-membered azepane ring.
A key transformation in this context is the rearrangement of ornithine-derived 2-azetidinones to 2-oxoazepanes. acs.orgmdpi.comwhiterose.ac.uk This rearrangement can be initiated by the intramolecular opening of a 1-Boc-β-lactam, driven by a 7-exotrig ring closure from the amino group of the ornithine side chain. acs.orgmdpi.comwhiterose.ac.uk This process has been successfully applied to the stereoselective preparation of enantiomerically pure 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives. acs.orgmdpi.comwhiterose.ac.uk The stereochemistry of the final azepane is often dictated by the stereocenters present in the starting β-lactam. rsc.org
The formation of the β-lactam ring itself can be achieved with a high degree of stereocontrol. Base-mediated intramolecular cyclization of Nα-chloroacetyl derivatives of amino acids bearing a chiral auxiliary is one such method to construct the β-lactam ring asymmetrically. rsc.org The strategic use of β-lactams as intermediates provides a robust platform for accessing a variety of stereochemically defined azepane scaffolds.
| Starting Material | Key Transformation | Product | Reference |
| Ornithine-derived 2-azetidinones | Intramolecular ring opening and 7-exotrig ring closure | 2-Oxoazepane derivatives | acs.orgmdpi.comwhiterose.ac.uk |
| Nα-chloroacetyl amino acid derivatives | Base-mediated intramolecular cyclization | 4-Alkyl-4-carboxy-2-azetidinones | rsc.org |
| Enantiopure 4-formyl-β-lactams | Reductive removal of β-lactam carbonyl and ring expansion | Chiral 2-(trifluoromethyl)azepanes |
Synthesis of Key Precursors and Intermediates
Strategies for Carboxylic Acid Introduction and Manipulation
The carboxylic acid moiety at the C4 position of the azepane ring is a crucial feature for many of its biological activities and serves as a handle for further chemical modifications. The introduction of this functional group can be achieved at various stages of the synthesis.
One common approach involves the use of starting materials that already contain a carboxylic acid or a precursor group. For example, the synthesis can start from amino acids where the side chain can be elaborated to form the azepane ring while retaining the carboxylic acid functionality.
Theoretical studies have suggested that the carboxylic acid at position 4 can play a role in facilitating rearrangements of the 2-oxoazepane ring, participating in intramolecular catalysis.
Oxoazepane Ring Formation and Functionalization
The construction of the 7-oxoazepane ring is a central challenge in the synthesis of these compounds. Several methodologies have been developed for this purpose.
Cyclization reactions are a common strategy for forming the azepane ring. This can involve the intramolecular reaction of a linear precursor containing an amine and a suitable electrophilic group. For instance, the cyclization of an amino acid derivative can lead to the formation of the lactam ring. numberanalytics.com
Ring expansion reactions provide another powerful route to azepanes. As discussed previously, the expansion of β-lactams is a well-established method. acs.orgmdpi.comwhiterose.ac.uk Photochemical rearrangements, such as a formal [5+2] cycloaddition of N-vinylpyrrolidinones, can also be employed to construct the azepin-4-one core. This method allows for the conversion of readily available pyrrolidinones and aldehydes into densely functionalized azepane derivatives. Dearomative ring expansion of nitroarenes mediated by blue light offers a modern approach to prepare complex azepanes from simple starting materials.
Once the oxoazepane ring is formed, it can be further functionalized to introduce additional diversity. The ketone at the C7 position can be reduced to an alcohol or converted to other functional groups. The nitrogen atom of the lactam can be alkylated or acylated. Cross-coupling reactions, such as Heck, Sonogashira, and Suzuki couplings, on α-halo eneformamide derivatives of caprolactam, provide access to 2-substituted azepenes, which can be further transformed into functionalized azepanes. mdpi.com
| Ring Formation/Functionalization Method | Description | Reference |
| Intramolecular Cyclization | Formation of the azepane ring from a linear precursor. | |
| β-Lactam Ring Expansion | Rearrangement of a four-membered β-lactam to a seven-membered azepane. | acs.orgmdpi.comwhiterose.ac.uk |
| Photochemical [5+2] Cycloaddition | Rearrangement of N-vinylpyrrolidinones to azepin-4-ones. | |
| Dearomative Ring Expansion | Conversion of nitroarenes to azepane systems using blue light. | |
| Cross-Coupling Reactions | Functionalization at the C2 position of the azepane ring. | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 7 Oxoazepane 4 Carboxylic Acid
Transformations of the Lactam Moiety
The lactam ring in 7-Oxoazepane-4-carboxylic acid is a primary site for chemical modification.
Ring Opening and Recyclization Pathways
Lactams can undergo ring-opening reactions under both acidic and basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an amino acid intermediate. Conversely, base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting ring-opened product is a salt of the corresponding amino acid.
Recyclization pathways may be possible under specific conditions, potentially involving intramolecular condensation of the amino acid formed during ring-opening, although this would typically require activation of the carboxylic acid and removal of water.
Nucleophilic Additions to the Carbonyl Group
The carbonyl group of the lactam is an electrophilic center and can be attacked by various nucleophiles. Strong nucleophiles, such as organometallic reagents or hydrides, can add to the carbonyl carbon. The stability of the resulting tetrahedral intermediate will influence the reaction outcome. In some cases, this can lead to ring opening or the formation of addition products.
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for a variety of chemical transformations, including derivatization, reduction, and substitution at the alpha-position.
Derivatization to Esters, Amides, and Anhydrides
The carboxylic acid of this compound can be readily converted into its corresponding esters, amides, and anhydrides through standard synthetic methodologies.
Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible process known as the Fischer-Speier esterification. Alternatively, the carboxylate can be reacted with an alkyl halide.
Amides: Amide formation involves the reaction of the carboxylic acid with an amine. This reaction usually requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid towards nucleophilic attack by the amine.
Anhydrides: Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often requiring high temperatures. A more common laboratory method involves the reaction of the carboxylate salt with an acyl chloride.
Table 1: General Derivatization Reactions of this compound
| Derivative | Reagents and Conditions | General Product Structure |
| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 7-Oxoazepane-4-carboxylate ester |
| Amide | Amine (R'R''NH), Coupling Agent (e.g., DCC) | 7-Oxoazepane-4-carboxamide |
| Anhydride | Acyl Halide (R'COCl), Base | Mixed Anhydride |
Reduction Reactions
The carboxylic acid functionality can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction proceeds via a complex aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. It is important to note that LiAlH₄ can also reduce the lactam carbonyl group, potentially leading to a mixture of products or a fully reduced amino alcohol, depending on the reaction conditions.
Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another reagent that can selectively reduce carboxylic acids to primary alcohols in the presence of other reducible functional groups.
Table 2: Reduction of the Carboxylic Acid Functionality
| Reagent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | (7-Oxoazepan-4-yl)methanol |
| Borane (BH₃·THF) | (7-Oxoazepan-4-yl)methanol |
Alpha-Substitution Reactions Adjacent to the Carboxylic Acid
The carbon atom alpha to the carboxylic acid group can undergo substitution reactions. These reactions typically proceed through the formation of an enol or enolate intermediate.
Halogenation: The Hell-Volhard-Zelinsky (HVZ) reaction can be used to introduce a halogen (typically bromine or chlorine) at the alpha-position of a carboxylic acid. This reaction involves treating the carboxylic acid with a halogen in the presence of a catalytic amount of phosphorus trihalide (e.g., PBr₃). The reaction proceeds via the formation of an acyl halide intermediate, which more readily forms an enol that then reacts with the halogen.
Alkylation: Direct alkylation of the alpha-carbon of a carboxylic acid is challenging. A common strategy involves the formation of a dianion by treating the carboxylic acid with two equivalents of a strong base, such as lithium diisopropylamide (LDA). The resulting enolate can then be alkylated by reaction with an alkyl halide.
Table 3: Alpha-Substitution Reactions
| Reaction | Reagents | Product |
| Halogenation (HVZ) | 1. Br₂, PBr₃ (cat.) 2. H₂O | 4-Bromo-7-oxoazepane-4-carboxylic acid |
| Alkylation | 1. LDA (2 equiv.) 2. R-X (Alkyl Halide) | 4-Alkyl-7-oxoazepane-4-carboxylic acid |
Stereochemical Aspects of Reactions
A comprehensive search of chemical literature and research databases did not yield specific studies detailing the stereochemical outcomes of reactions involving this compound. Information regarding diastereoselectivity, enantioselectivity, or the influence of its inherent chirality on the formation of new stereocenters is not documented. Consequently, a data table summarizing stereochemical outcomes cannot be compiled at this time.
Mechanistic Elucidation of Novel Transformations
Similarly, there is a significant lack of published research on the mechanistic pathways of novel transformations involving this compound. Scientific investigations into its reaction kinetics, the identification of intermediates, or the proposal of detailed reaction mechanisms are absent from the available literature. As a result, a detailed exposition on this topic, including a data table of mechanistic steps, cannot be provided.
The absence of this critical information highlights a significant gap in the current body of chemical knowledge and underscores the need for further research into the fundamental properties and reactivity of this and related compounds. Such studies would be invaluable for unlocking the full potential of this compound as a versatile building block in organic synthesis.
Exploring the Synthetic Versatility of this compound: A Guide to Derivatization and Analogue Development
The unique structural framework of this compound, which combines a seven-membered lactam ring with a carboxylic acid moiety, presents a valuable scaffold for the design of novel chemical entities. The strategic modification of this core structure is crucial for exploring its potential in various scientific domains. This article details key derivatization strategies that enable the systematic diversification of the this compound molecule, focusing on C-alkylation, C-arylation, N-substitution, side-chain functionalization, and its application in constructing advanced amino acid and peptidomimetic structures.
Derivatization Strategies and Analogue Synthesis for Structural Diversity
The generation of analogues from 7-oxoazepane-4-carboxylic acid is essential for creating structural diversity and modulating physicochemical properties. The following sections outline various chemical approaches to modify this scaffold.
Modification of the carbon backbone of this compound, particularly at the α-carbon to the carbonyl group, can introduce significant structural and functional changes. While direct C-alkylation and C-arylation on the parent this compound are not extensively documented, established methodologies for cyclic ketones and related carboxylic acids provide a strong basis for potential synthetic routes.
C-Alkylation: The α-carbon to the ketone can be targeted for alkylation through the formation of an enolate intermediate. The use of a strong base, such as lithium diisopropylamide (LDA), can deprotonate the α-position, followed by quenching with an alkyl halide. The choice of base, solvent, and reaction temperature is critical to control regioselectivity and avoid side reactions.
C-Arylation: Palladium-catalyzed α-arylation of cyclic ketones is a powerful method for forming C(sp³)–C(sp²) bonds. nih.govnih.gov This reaction typically involves the coupling of an aryl halide with the enolate of the ketone. Various palladium catalysts and ligands have been developed to achieve high efficiency and functional group tolerance. nih.gov Additionally, reductive electrophotocatalytic methods have been reported for the α-arylation of cyclic ketones with aryl chlorides, offering a milder alternative. researchgate.net For the carboxylic acid moiety, palladium-catalyzed C–H arylation directed by a coordinating group can be a viable strategy to introduce aryl groups at specific positions on the cycloalkane ring. acs.org
Table 1: Potential C-Alkylation and C-Arylation Reactions for 7-Oxoazepane Scaffolds
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | 7-Oxo-α-alkyl-azepane-4-carboxylic acid derivative |
| α-Arylation (Pd-cat) | Pd catalyst, ligand, base, Ar-X | 7-Oxo-α-aryl-azepane-4-carboxylic acid derivative |
The nitrogen atom of the lactam ring in this compound is a key site for modification, allowing for the introduction of a wide range of substituents that can influence the compound's conformation and biological interactions.
N-Substitution: The lactam nitrogen can be deprotonated with a suitable base, such as sodium hydride, to form an amide anion, which can then be alkylated or acylated. This allows for the introduction of various functional groups, including alkyl, aryl, and acyl moieties. The conformational flexibility of the seven-membered azepane ring can be influenced by the nature of the N-substituent. researchgate.net
Heteroatom Incorporation: The replacement of a carbon atom in the azepane ring with a heteroatom (e.g., oxygen, sulfur) would lead to oxazepane or thiazepane derivatives, respectively. The introduction of heteroatoms can significantly alter the geometric and electronic properties of the ring system. nih.gov Synthesis of such analogues would likely require a de novo ring construction strategy rather than a direct modification of the pre-formed azepane ring. For instance, stereoselective synthesis of hydroxylated azepanes has been achieved through strategies involving intramolecular reductive amination. acs.org
The carboxylic acid group at the C4 position is a versatile handle for a wide array of chemical modifications, including the attachment of other molecules through conjugation.
Side Chain Functionalization: The carboxylic acid can be converted into other functional groups such as esters, amides, or alcohols. Esterification can be achieved under acidic conditions with an alcohol, while amide formation is typically mediated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). creative-biolabs.comthermofisher.com Reduction of the carboxylic acid, for example with borane or lithium aluminum hydride, would yield the corresponding primary alcohol, which can be further functionalized.
Conjugation: The carboxylic acid is a common functional group for bioconjugation. creative-biolabs.com It can be activated, for instance with EDC and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. nih.gov This activated intermediate readily reacts with primary amines on other molecules (e.g., peptides, fluorescent labels, or drug molecules) to form stable amide bonds. creative-biolabs.comnih.gov This strategy allows for the covalent attachment of this compound to a variety of molecular entities.
Table 2: Common Conjugation Strategies for Carboxylic Acids
| Activation Method | Coupling Partner | Linkage Formed |
|---|---|---|
| EDC/NHS | Primary Amine | Amide |
| Carbodiimide (DCC, EDC) | Alcohol | Ester |
Quaternary α-amino acids are valuable building blocks in medicinal chemistry and materials science. The 7-oxoazepane scaffold can be utilized to construct such constrained amino acids. Research on the related 2-oxoazepane system provides a clear pathway for these syntheses. A method has been developed for the preparation of 2-oxoazepane-containing quaternary amino acid derivatives from ornithine-derived β-lactams. nih.gov This synthesis involves a key rearrangement from a four-membered β-lactam ring to a seven-membered lactam ring. nih.gov
The process is initiated by the intramolecular opening of a 1-Boc-β-lactam, driven by a 7-exotrig ring closure from the amino group of the ornithine side chain. nih.gov This leads to the stereoselective formation of enantiomerically pure 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives. nih.gov A spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids can also lead to 2'-oxopiperidine-containing β-amino acids, a transformation facilitated by the carboxylic acid at the 4-position through intramolecular catalysis. nih.gov
Peptidomimetics are compounds that mimic the structure and function of peptides. The conformationally constrained nature of cyclic amino acids makes them ideal for incorporation into peptidomimetic structures to induce specific secondary structures, such as β-turns.
Molecular modeling and NMR experiments have demonstrated that quaternary amino acids containing the 2-oxoazepane ring are capable of inducing β-turn secondary structures when incorporated into model dipeptide derivatives. nih.gov The rigid seven-membered ring restricts the conformational freedom of the peptide backbone, forcing it to adopt a turn-like conformation. This ability to control peptide conformation is of significant interest in the design of bioactive peptides and protein mimetics.
Structure Activity Relationship Sar and Biological Target Identification Mechanistic Focus
General Principles of Azepane-Based Scaffold SAR
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a significant scaffold in drug discovery due to its conformational flexibility. researchgate.netnih.gov This flexibility allows azepane derivatives to adopt various three-dimensional arrangements, enabling them to interact with a wide array of biological targets. lifechemicals.com The SAR of azepane-based compounds is heavily influenced by the nature and position of substituents on the ring. nih.govnih.gov These substituents can modulate the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.
Key principles of azepane-based scaffold SAR include:
Conformational Constraint: Introducing substituents can restrict the conformational freedom of the azepane ring, locking it into a bioactive conformation that enhances binding affinity to a specific target. lifechemicals.com
Stereochemistry: The stereochemistry of substituents on the azepane ring is often crucial for biological activity. Different enantiomers or diastereomers can exhibit significantly different potencies and selectivities.
Introduction of Functional Groups: The addition of specific functional groups can introduce key interactions with the biological target, such as hydrogen bonds, ionic interactions, or hydrophobic interactions.
The following table summarizes the general SAR principles for the azepane scaffold:
| Feature | Principle | Impact on Biological Activity |
| Ring Conformation | The flexible azepane ring can adopt multiple conformations (e.g., chair, boat, twist-boat). | The preferred conformation influences the spatial orientation of substituents, affecting receptor binding and activity. |
| Substitution Pattern | The position and nature of substituents on the azepane ring are critical. | Can alter potency, selectivity, and pharmacokinetic properties. For example, substitution at the 4-position has been shown to be crucial for the activity of some azepane sulfonamides. nih.gov |
| Nitrogen Substitution | The nitrogen atom can be unsubstituted, alkylated, or acylated. | Modifies basicity, lipophilicity, and potential for hydrogen bonding, thereby influencing target interaction and cell permeability. |
| Stereoisomerism | Chiral centers within the azepane ring or its substituents lead to stereoisomers. | Enantiomers and diastereomers often exhibit different biological activities and metabolic stabilities. |
Influence of Substituent Effects on Biological Activity
Substituents on the 7-Oxoazepane-4-carboxylic acid scaffold are expected to have a profound impact on its biological activity by altering its electronic and steric properties. The oxo group at the 7-position introduces a polar amide functionality, which can participate in hydrogen bonding. The carboxylic acid at the 4-position provides a key acidic center for ionic interactions and hydrogen bonding.
The influence of various substituents can be summarized as follows:
Substituents on the Nitrogen Atom (Position 1): Alkyl or aryl groups at this position can modulate the compound's lipophilicity and steric bulk, influencing its ability to cross cell membranes and fit into a binding pocket.
The table below illustrates the potential effects of different substituents on the biological activity of an azepane scaffold:
| Substituent Type | Position on Azepane Ring | Potential Effect on Biological Activity |
| Alkyl Groups | C2, C3, C4, C5, C6 | Increased lipophilicity, potential for steric hindrance or favorable van der Waals interactions. |
| Aryl Groups | N1, C2, C3, C4, C5, C6 | Introduction of aromatic interactions (π-π stacking), potential for improved potency and selectivity. |
| Halogens | C2, C3, C4, C5, C6 | Increased lipophilicity, altered electronic properties, potential for halogen bonding. Halogenation of a benzyl group on a bicyclic azepane scaffold has been shown to modulate activity and selectivity against monoamine transporters. nih.gov |
| Hydroxyl Groups | C2, C3, C4, C5, C6 | Increased polarity, potential for hydrogen bonding. |
| Amino Groups | C2, C3, C4, C5, C6 | Introduction of a basic center, potential for ionic interactions and hydrogen bonding. |
Enzymatic Inhibition Studies (Non-clinical)
The binding of azepane-based inhibitors to their target enzymes is often characterized by a combination of interactions. The carboxylic acid moiety, as present in this compound, can form strong ionic bonds and hydrogen bonds with positively charged residues (e.g., arginine, lysine) and polar residues in the enzyme's active site. The oxo group can act as a hydrogen bond acceptor.
Molecular docking studies on various azepane derivatives have revealed key binding interactions. For instance, in the case of protein kinase inhibitors, the azepane core can position substituents to interact with specific pockets within the ATP-binding site. acs.orgnih.gov
The design of enzyme inhibitors often involves mimicking the natural substrate or the transition state of the enzymatic reaction. The azepane scaffold can be functionalized to resemble the structure of a substrate, thereby competing for binding to the enzyme's active site. For example, iminosugars with an azepane core can act as glycosidase inhibitors by mimicking the oxocarbenium ion-like transition state of glycoside hydrolysis.
Receptor Binding Profiling (Non-clinical)
The azepane moiety is a common feature in ligands for various receptors, including G protein-coupled receptors (GPCRs). For instance, Azelastine, an azepane-containing compound, is a histamine H1 receptor antagonist. lifechemicals.com The conformational flexibility of the azepane ring allows it to adapt to the binding sites of different receptors.
A hypothetical receptor binding profile for a library of this compound derivatives could be generated to assess their selectivity. This would involve screening the compounds against a panel of known receptors to identify any potential on-target and off-target activities.
Conformational Analysis and its Impact on Biological Recognition
The conformation of the azepane ring is a critical determinant of its biological activity. rsc.org The seven-membered ring can exist in several low-energy conformations, such as chair, twist-chair, boat, and twist-boat forms. The equilibrium between these conformations can be influenced by the substitution pattern on the ring.
Computational modeling and NMR spectroscopy are valuable tools for studying the conformational preferences of azepane derivatives. rsc.org Understanding the dominant conformation in solution can provide insights into the bioactive conformation required for binding to a biological target. For example, monofluorination of an azepane ring has been shown to bias the ring towards a single major conformation. rsc.org This conformational restriction can lead to an increase in binding affinity and selectivity. The introduction of specific substituents can therefore be used to pre-organize the molecule into a conformation that is optimal for biological recognition. lifechemicals.com
Advanced Analytical and Computational Methodologies in 7 Oxoazepane 4 Carboxylic Acid Research
Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic methods are indispensable for unambiguously determining the complex structure of 7-oxoazepane-4-carboxylic acid, offering insights into its stereochemistry and conformation which are crucial for understanding its chemical behavior and potential biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and preferred solution-state conformation of this compound. Due to the flexibility of the seven-membered ring, the molecule can exist in various conformations, such as chair and boat forms. The substitution pattern influences the conformational equilibrium. In substituted ε-caprolactams, which are structurally related to this compound, the substituents' steric and electronic effects play a significant role in determining the dominant ring conformation. scispace.comrsc.org
One-dimensional ¹H NMR spectra provide initial information on the chemical environment of the protons. The chemical shifts and, more importantly, the vicinal coupling constants (³J) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative orientation of substituents and the puckering of the azepane ring can be inferred. For instance, in a chair-like conformation, axial-axial couplings are typically larger than axial-equatorial or equatorial-equatorial couplings.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to establish through-space proximity between protons. NOE correlations between specific protons can confirm their relative stereochemistry and provide crucial constraints for conformational analysis. For example, a strong NOE between a proton at the 4-position and protons on one face of the ring would support a particular chair or twist-chair conformation.
Variable temperature NMR studies can reveal the dynamic nature of the azepane ring. As the temperature is lowered, the rate of conformational exchange may slow down, leading to the broadening and eventual splitting of NMR signals, which allows for the characterization of the individual conformers and the determination of the energetic barrier for ring inversion. scispace.comresearchgate.net
Representative ¹H NMR Data for a Substituted Caprolactam Analog
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |
| H-3a | 2.15 | ddd | 14.5, 8.0, 3.5 | Axial |
| H-3b | 2.50 | ddd | 14.5, 6.5, 2.0 | Equatorial |
| H-4 | 3.10 | tt | 8.0, 3.5 | Axial |
| H-5a | 1.80 | m | - | - |
| H-5b | 1.95 | m | - | - |
| H-6a | 2.30 | m | - | - |
| H-6b | 2.65 | m | - | - |
Note: This data is illustrative and based on a substituted ε-caprolactam. Actual values for this compound may vary.
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a vital technique for monitoring the synthesis of this compound and characterizing the final product. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming that the desired product has been formed.
During the synthesis, for example, in a Beckmann rearrangement to form the lactam ring, reaction progress can be monitored by taking aliquots from the reaction mixture and analyzing them by MS. researchgate.net This allows for the tracking of the disappearance of starting materials and the appearance of the product, enabling optimization of reaction conditions such as temperature and time. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for this purpose as they can separate the components of a complex reaction mixture before they enter the mass spectrometer.
The fragmentation pattern of this compound in the mass spectrometer provides structural information that can be used for its characterization. As a cyclic ketone, a major fragmentation pathway is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. whitman.edujove.comwhitman.edu The fragmentation of the azepane ring can lead to a characteristic set of fragment ions. The presence of the carboxylic acid group will also influence the fragmentation, with potential losses of water (H₂O) and carbon dioxide (CO₂).
Plausible Mass Spectrometry Fragmentation of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 157 | [M]⁺ | Molecular Ion |
| 139 | [M - H₂O]⁺ | Loss of water from the carboxylic acid |
| 112 | [M - CO₂H]⁺ | Loss of the carboxylic acid group |
| 84 | [C₅H₈O]⁺ | α-cleavage and subsequent fragmentation |
| 55 | [C₃H₃O]⁺ | Further fragmentation of the ring |
Note: This is a hypothetical fragmentation pattern. Actual fragmentation would need to be confirmed by experimental data.
Chromatographic Techniques for Purity and Isolation
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity, including enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the analysis and purification of this compound. For assessing purity, a reversed-phase HPLC method is typically employed, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. The retention time of the compound is a characteristic property, and the area of the peak is proportional to its concentration. Impurities will appear as separate peaks, allowing for their quantification.
For the separation of enantiomers, chiral HPLC is required. This involves the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times. Various types of CSPs are available, and the choice depends on the specific properties of the molecule. For carboxylic acids, CSPs based on macrocyclic glycopeptides or polysaccharide derivatives are often effective. sigmaaldrich.comsigmaaldrich.com The separation of diastereomers, if applicable, can often be achieved on standard achiral columns due to their different physical properties. tandfonline.com
Illustrative HPLC Conditions for Chiral Separation
| Parameter | Condition |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
Note: These are representative conditions and would require optimization for this compound.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling provide powerful tools for investigating the properties of this compound at the atomic level, offering insights that can be difficult to obtain experimentally.
Quantum Mechanical (QM) Calculations for Reaction Mechanisms and Energetics
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are used to model the electronic structure of this compound and to investigate the mechanisms and energetics of its reactions. researchgate.netnih.gov For instance, the mechanism of the lactam ring formation or hydrolysis can be studied by calculating the energies of reactants, transition states, and products. nih.govresearchgate.net
By mapping the potential energy surface of a reaction, the transition state structure can be identified, and the activation energy can be calculated. This information is crucial for understanding the kinetics of the reaction and for predicting how changes in the molecular structure or reaction conditions will affect the reaction rate. For example, DFT calculations can be used to compare the energy barriers for different proposed mechanisms of a reaction, helping to identify the most likely pathway.
Conformational analysis can also be performed using QM calculations. The relative energies of different conformations, such as the chair and boat forms of the azepane ring, can be calculated to determine the most stable conformer in the gas phase. Solvation models can be incorporated to predict the conformational preferences in different solvents.
Representative DFT Calculated Energies for a Lactam Ring-Opening Reaction
| Species | Relative Energy (kcal/mol) |
| Reactant (Lactam + H₂O) | 0.0 |
| Transition State | +25.5 |
| Intermediate | +5.2 |
| Product (Amino Acid) | -3.8 |
Note: These are illustrative energy values for a generic lactam hydrolysis reaction. Actual values will depend on the specific molecule and level of theory used.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time sciencepublishinggroup.commdpi.com. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, time-resolved view of molecular behavior at an atomic level sciencepublishinggroup.com. In the context of this compound, MD simulations are crucial for exploring its conformational landscape, which is dictated by the inherent flexibility of its seven-membered azepane ring.
The core structure of this compound is an ε-caprolactam ring, a system known to be conformationally flexible researchgate.net. Theoretical and experimental studies on substituted ε-caprolactams have shown that the seven-membered ring predominantly adopts a chair-type conformation, which is considered the most stable form researchgate.netrsc.org. MD simulations allow researchers to go beyond this static picture by modeling the dynamic behavior of this chair conformation in a simulated physiological environment (e.g., in a water box).
Key research findings from MD simulations on this compound would include:
Conformational Stability: Analysis of the simulation trajectory can confirm the stability of the chair conformation and identify other less populated conformations, such as boat or twist-boat forms.
Ring Dynamics: The simulations can map the energy barriers associated with conformational transitions, such as the inversion between different chair forms researchgate.net. For the parent ε-caprolactam, the free energy of activation for this process has been calculated to be around 10.5 kcal/mol researchgate.net.
Substituent Orientation: A critical aspect for this molecule is the orientation of the carboxylic acid group at the C-4 position. MD simulations can determine the energetic preference for the substituent to be in an axial versus an equatorial position. This is vital as the orientation of the carboxylic acid can significantly influence how the molecule interacts with biological targets. Studies on similarly substituted caprolactams show that substituent effects can alter the equilibrium between conformers where a group is axial or equatorial rsc.org.
Docking and Scoring for Ligand-Target Interactions (Mechanistic)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex researchgate.netuobaghdad.edu.iquobaghdad.edu.iq. This method is instrumental in structure-based drug design for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level researchgate.net. For this compound, docking studies would be employed to understand how it interacts with potential biological targets.
Given its structure as a cyclic amino acid analogue, potential targets could include enzymes such as proteases, kinases, or transferases that have binding pockets accommodating amino acid-like moieties. The docking process involves placing the 3D structure of this compound into the defined binding site of a target protein and evaluating the interaction energy for thousands of possible poses.
The mechanistic insights gained from docking studies include:
Binding Mode Prediction: Docking identifies the most energetically favorable binding pose of the ligand within the active site. This reveals the specific orientation and conformation the molecule adopts upon binding.
Identification of Key Interactions: The analysis of the best-docked pose highlights the specific non-covalent interactions responsible for binding affinity. For this compound, these would likely involve:
Hydrogen Bonds: The amide group (N-H donor and C=O acceptor) and the carboxylic acid group (both donor and acceptor) are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site.
Salt Bridges: At physiological pH, the carboxylic acid would be deprotonated to a carboxylate, which can form strong ionic interactions (salt bridges) with positively charged residues like Arginine (Arg) or Lysine (Lys). Docking studies of other carboxylic acid inhibitors have shown these interactions to be critical for anchoring the ligand in the binding site nih.gov.
Scoring and Affinity Estimation: The docking algorithm uses a scoring function to calculate a value (e.g., in kcal/mol) that estimates the binding affinity. Lower scores typically indicate stronger binding rasayanjournal.co.in. This allows for the ranking of different compounds or the comparison of binding to different targets. Docking studies on other oxazepine derivatives have used binding energies to identify the most promising compounds for further study rasayanjournal.co.in.
Prediction of Molecular Properties (e.g., pKa, polar surface area)
Computational methods are routinely used to predict key physicochemical properties of molecules, which are critical determinants of their pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME) nih.govacs.org. For this compound, predicting properties like pKa and polar surface area is essential for assessing its drug-like potential.
pKa Prediction
The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH nih.gov. The carboxylic acid group of this compound is its primary ionizable center. Its pKa value can be accurately predicted using quantum mechanical methods, such as Density Functional Theory (DFT), combined with a continuum solvation model to simulate the aqueous environment mdpi.com. These methods calculate the free energy change of the deprotonation reaction to derive the pKa mdpi.comnih.gov. The pKa of a typical aliphatic carboxylic acid is around 4.7. However, the presence of the electron-withdrawing amide carbonyl group within the azepane ring is expected to increase the acidity of the carboxylic acid, resulting in a lower predicted pKa value.
Polar Surface Area (PSA) Prediction
The Polar Surface Area (PSA) is defined as the sum of the van der Waals surface areas of polar atoms (typically oxygen and nitrogen) and their attached hydrogens in a molecule scispace.com. It is a key descriptor for predicting a drug's ability to permeate cell membranes researchgate.netnih.gov. A variant, the Topological Polar Surface Area (TPSA), is calculated from a summation of fragment-based contributions, which avoids the need for 3D conformational analysis and is thus much faster scispace.comnih.gov. High TPSA values are generally associated with lower membrane permeability. For a molecule to have good oral bioavailability, a TPSA value of less than 140 Ų is generally considered favorable researchgate.net. The TPSA for this compound can be precisely calculated based on its chemical structure.
The table below summarizes the key computationally predicted molecular properties for this compound.
Compound Names Mentioned
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of seven-membered heterocycles like azepanes is a persistent challenge for organic chemists due to unfavorable cyclization kinetics compared to five- or six-membered rings nih.gov. Future research will prioritize the development of more efficient and sustainable methods to access the 7-oxoazepane-4-carboxylic acid core.
Emerging strategies that could be adapted for this target molecule include:
Photochemical Ring Expansion: Recent developments have shown that complex azepanes can be prepared from simple nitroarenes through photochemical dearomative ring expansion. This process, mediated by visible blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system, which can then be hydrogenated to the azepane researchgate.net. This approach offers a sustainable alternative to traditional methods that may require harsh reagents or metal catalysts researchgate.net.
Catalyst-Controlled Annulation Reactions: The use of transition metal catalysis, for instance with rhodium or gold, has enabled novel annulation strategies. One such method involves the formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene to efficiently afford azepane derivatives acs.orgresearchgate.net. Optimizing these catalytic systems could provide a direct, atom-economical route to functionalized azepanes.
Ring Expansion of Smaller Heterocycles: A common strategy for synthesizing azepan-4-ones involves the ring expansion of piperidine-based precursors researchgate.net. Future work could focus on developing stereoselective and high-yield expansions of readily available, substituted piperidones or pyrrolidines to introduce the carboxylic acid moiety concurrently or in a subsequent step researchgate.net.
These next-generation synthetic methods are compared with more traditional approaches in the table below.
| Synthetic Strategy | Key Features | Potential for Sustainability | Representative Research Areas |
| Traditional Ring Closure | Relies on intramolecular cyclization; often suffers from low yields for 7-membered rings. | Low to moderate; may require high dilution and stoichiometric reagents. | Beckmann rearrangement, Dieckmann condensation. |
| Photochemical Ring Expansion | Uses light to mediate transformation of nitroarenes; proceeds at room temperature. | High; avoids harsh reagents and can be driven by renewable energy sources. | Visible-light-mediated nitrene generation and dearomatization researchgate.net. |
| Transition-Metal Catalysis | Employs catalysts (e.g., Au, Rh) for annulation or migration reactions. | Moderate to high; catalytic amounts of reagents reduce waste, but metals can be costly/toxic. | Gold-catalyzed [5+2] annulation, rhodium-carbene initiated migration acs.orgresearchgate.net. |
| Expansion of Cyclic Precursors | Starts with more readily formed 5- or 6-membered rings and inserts atoms. | Moderate; efficiency depends on the specific reagents used for expansion (e.g., diazoacetates) researchgate.net. | Regioselective attack on bicyclic azetidinium intermediates researchgate.net. |
Exploration of Unconventional Reactivity Profiles
The reactivity of this compound is typically dictated by its two primary functional groups: the lactam (a cyclic amide) and the carboxylic acid. However, the unique seven-membered ring structure offers avenues for unconventional reactivity stemming from transannular interactions or specific conformational arrangements.
Future research could explore:
Transannular Reactions: The proximity of the carbonyl group and the carboxylic acid at the 4-position in certain conformations could be exploited to induce novel transannular cyclizations or rearrangements, leading to complex bicyclic structures that would be difficult to synthesize otherwise.
Conformation-Specific Functionalization: The azepane ring is known for its conformational flexibility lifechemicals.com. Researchers could investigate how different conformers exhibit distinct reactivity, allowing for selective functionalization of the ring by locking it into a specific shape using temporary tethers or coordinating metals.
Catalyst-Controlled Divergent Reactivity: Building on work with related heterocycles, the choice of catalyst and ligand could be used to direct reactions toward different outcomes. For example, Ag-catalyzed nitrene transfer reactions have been shown to produce azepine products through an aziridination pathway, where the choice of a bulky ligand favors this pathway over C-H amination nih.gov. Applying similar principles could allow for selective modification of the azepane backbone.
Rational Design of Azepane Scaffolds for Specific Molecular Recognition
Rational drug design methodologies, which rely on understanding molecular interactions to create targeted molecules, can be repurposed for non-therapeutic molecular recognition applications longdom.org. The conformational diversity of the azepane scaffold makes it an excellent candidate for designing hosts capable of binding specific guests like ions or small organic molecules lifechemicals.com.
Key avenues for future exploration include:
Ion-Selective Scaffolds: The this compound contains both a hydrogen-bond donor (the N-H of the lactam) and a hydrogen-bond donor/acceptor (the -COOH group). By strategically modifying the azepane backbone, these groups could be pre-organized to form a binding pocket for specific cations or anions, acting as a chemical sensor. This approach has been demonstrated with other scaffolds, such as calixarenes functionalized with acidic groups for anion binding nih.gov.
Chiral Recognition Platforms: The synthesis of enantiomerically pure azepanes allows for the creation of chiral scaffolds chemistryviews.org. These could be used as stationary phases in chromatography or as NMR shift reagents for resolving and analyzing racemic mixtures.
Self-Assembling Systems: The hydrogen bonding capabilities of the lactam and carboxylic acid groups could be harnessed to direct the self-assembly of these molecules into higher-order structures like capsules or nanotubes, capable of encapsulating guest molecules.
| Design Principle | Target Guest | Key Molecular Features | Potential Application |
| Pre-organization | Metal Cations, Anions | Convergent orientation of lactam N-H and carboxylic acid O-H groups. | Ion-selective electrodes, environmental sensors. |
| Chiral Scaffolding | Enantiomers | Introduction of stereocenters on the azepane ring. | Chiral chromatography, asymmetric catalysis. |
| Directed H-Bonding | Small Organic Molecules | Amide-acid pairing to form predictable supramolecular synthons. | Molecular encapsulation, controlled release systems. |
Interdisciplinary Applications in Chemical Biology and Materials Science
Excluding therapeutic uses, the this compound structure holds significant promise for interdisciplinary applications in materials science and as a tool for chemical biology.
In Materials Science:
Novel Polyamides: As a bifunctional monomer, this compound can undergo ring-opening polymerization at the lactam and polycondensation at the carboxylic acid. This could lead to the creation of novel polyamides with unique properties. The inherent flexibility of the azepane unit could impart enhanced elasticity or different thermal properties compared to polymers made from conventional linear or six-membered ring monomers.
Functional Materials: Organofluorine compounds are increasingly important in materials science nih.gov. The synthesis of fluorinated derivatives of this compound could produce monomers for specialty polymers with applications in low-friction coatings or advanced membranes.
In Chemical Biology:
Scaffolds for Chemical Probes: The carboxylic acid provides a convenient handle for bioconjugation sigmaaldrich.comedgccjournal.org. It can be readily converted to an active ester and attached to reporter tags (e.g., fluorophores, biotin) or solid supports. The azepane core can then be further functionalized to create chemical tools for studying biological processes without a therapeutic goal, such as probes for enzyme activity or protein-protein interactions.
Constrained Peptide Mimetics: The seven-membered ring can serve as a rigid scaffold to mimic the turn of a peptide backbone. By incorporating this structure into peptide sequences, researchers can study how conformation affects biological recognition events, providing insight into molecular interactions in a non-therapeutic context.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Oxoazepane-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of precursor amines with ketone-containing carboxylic acids under controlled pH and temperature. For example, analogous compounds like 4-(2-Fluorophenyl)-4-oxobutanoic acid are synthesized via Friedel-Crafts acylation followed by oxidation . Reaction optimization should include testing catalysts (e.g., Lewis acids) and solvents (e.g., DMF or THF) to enhance stereochemical control. Yield can be monitored via HPLC (≥98% purity threshold recommended) .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., carbonyl at ~170-180 ppm for the oxo group, azepane ring protons at 1.5-3.5 ppm).
- X-ray crystallography : Resolve the stereochemistry of the azepane ring and confirm the oxo-carboxylic acid moiety, as demonstrated for structurally similar compounds like 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid .
- FT-IR : Validate functional groups (e.g., C=O stretch at ~1650–1750 cm) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Begin with in vitro antimicrobial screening (e.g., MIC assays against Gram-positive/negative bacteria) and cytotoxicity studies (e.g., MTT assay on cancer cell lines). Derivatives of related oxo-carboxylic acids, such as 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, show activity against enzymes like COX-2, suggesting similar targets for this compound .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding affinity of this compound with biological targets?
- Methodological Answer :
- Use DFT (Density Functional Theory) to calculate electron distribution and reactive sites (e.g., oxo group nucleophilicity).
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with enzymes like metalloproteases or kinases. Validate with MD (Molecular Dynamics) simulations to assess binding stability .
- Compare results with experimental data from analogues like PF-06928215, where stereochemistry significantly affects activity .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data normalization : Standardize assay conditions (e.g., pH, temperature) to minimize variability.
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the azepane ring) with bioactivity trends.
- Meta-analysis : Cross-reference datasets from multiple studies, noting differences in purity (>95% HPLC recommended) or stereochemical composition .
Q. How can advanced chromatographic techniques improve purification of this compound from complex reaction mixtures?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate isomers.
- Chiral chromatography : Resolve enantiomers using cellulose-based columns, as applied to PF-06928215 cis-racemates .
- Preparative TLC : Validate purity before scaling up .
Methodological Considerations
Q. What experimental controls are critical for ensuring reproducibility in studies involving this compound?
- Answer :
- Include negative controls (e.g., solvent-only reactions) to rule out non-specific effects in bioassays.
- Use internal standards (e.g., deuterated analogs) in spectroscopic analyses.
- Document raw data and processing steps (e.g., baseline correction in NMR) to align with reproducibility guidelines .
Q. How should researchers design dose-response experiments to evaluate toxicity thresholds for this compound?
- Answer :
- Conduct acute toxicity assays (e.g., LD in model organisms) with logarithmic dose increments.
- Monitor oxidative stress biomarkers (e.g., glutathione levels) and histopathological changes, as recommended for structurally related oxo-carboxylic acids .
Data Presentation Guidelines
Q. What is the best practice for presenting spectral and crystallographic data in publications?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
